Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride
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Overview
Description
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H10N2O3.ClH. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride typically involves the reaction of hydrazide with methyl isothiocyanate, followed by cyclization and treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing in ethanol and the use of a base such as sodium hydroxide to facilitate cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated spirocyclic compound .
Scientific Research Applications
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as the somatostatin receptor subtype 5 (SSTR5). By binding to this receptor, the compound can modulate signaling pathways involved in glucose metabolism, making it a potential therapeutic agent for diabetes . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride: This compound shares a similar spirocyclic structure but differs in the substitution pattern on the ring.
1-(2-((2,6-diethoxy-4’-fluorobiphenyl-4-yl)methyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl)piperidin-4-carboxylic acid: This derivative has been optimized for reduced hERG inhibition and improved receptor binding.
Uniqueness
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spirocyclic ring. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-11-6(10)5-2-7(12-9-5)3-8-4-7;/h8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOVCPWSLJMXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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